5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound characterized by its unique structure and potential applications in various scientific fields. The compound is classified under heterocyclic compounds, specifically as a substituted benzimidazole derivative. Its molecular formula is , and it has garnered attention for its biological activities and synthetic versatility.
This compound is available from various chemical suppliers, such as ChemDiv, which lists it under the identifier D215-0759. The IUPAC name indicates its complex structure, which includes both a phenyl group and an alkynyl amine functionality.
The synthesis of 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several methods:
For example, one method involves the condensation of 3-phenylpropynal with a suitable amine under mild conditions, leading to the formation of the desired benzimidazole derivative through cyclization processes.
The molecular structure of 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one can be represented in various formats:
O=C1Nc(cc(cc2)NCC#Cc3ccccc3)c2N1
The compound is expected to participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one is not extensively documented but can be hypothesized based on its structural features:
Property | Value |
---|---|
Molecular Weight | 285.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The compound's stability and solubility characteristics make it suitable for various applications in organic synthesis and medicinal chemistry.
5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one has potential applications in:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2